molecular formula C16H19FN2OS2 B2607801 (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone CAS No. 1421531-56-7

(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone

Cat. No.: B2607801
CAS No.: 1421531-56-7
M. Wt: 338.46
InChI Key: IGDMSUUQSAVLKL-UHFFFAOYSA-N
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Description

(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone is a synthetic organic compound that features a complex molecular structure It contains a piperidine ring, a thiazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the piperidine ring and the fluorophenyl group. Common reagents used in these reactions include thionyl chloride, piperidine, and fluorobenzene derivatives. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and safety. Key considerations include the availability of raw materials, waste management, and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, the compound could be explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.

Industry

Industrially, the compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2-chlorophenyl)methanone
  • (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2-bromophenyl)methanone

Uniqueness

Compared to similar compounds, (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone may exhibit unique properties due to the presence of the fluorine atom, which can influence its reactivity, biological activity, and pharmacokinetic profile.

Properties

IUPAC Name

[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2OS2/c17-14-4-2-1-3-13(14)15(20)19-8-5-12(6-9-19)11-22-16-18-7-10-21-16/h1-4,12H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDMSUUQSAVLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=NCCS2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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